molecular formula C12H13NO2 B8415587 3-Cyano-4-isobutylbenzoic acid

3-Cyano-4-isobutylbenzoic acid

Cat. No. B8415587
M. Wt: 203.24 g/mol
InChI Key: PPRFRHNRCGDZIV-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

Methyl 3-cyano-4-(2-methylpropyl)benzoate (D31) (233 mg, 1.072 mmol) was dissolved in ethanol (4 ml) and 2M aqueous sodium hydroxide (1 ml, 2 mmol) was added. The reaction was stirred for 1 h. 2M aqueous HCl (10 mL) was added and the mixture extracted with dichloromethane (20 mL+10 mL). The organic phases were isolated and dried by phase separator and combined before the solvent was removed in vacuo to give the title compound as a white solid (203 mg, 0.999 mmol). δH (d6-DMSO, 400 MHz) 13.43 (1H, br. s), 8.29 (1H, d), 8.14 (1H, dd), 7.59 (1H, d), 2.74 (2H, d), 1.96 (1H, m), 0.91 (6H, d). MS (ES): C12H13NO2 requires 203; found 202 (M−H+).
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[Na+].Cl>C(O)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
233 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1CC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (20 mL+10 mL)
CUSTOM
Type
CUSTOM
Details
The organic phases were isolated
CUSTOM
Type
CUSTOM
Details
dried by phase separator
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.999 mmol
AMOUNT: MASS 203 mg
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.